molecular formula C19H16N4O3S B2651669 2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1448126-27-9

2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2651669
CAS No.: 1448126-27-9
M. Wt: 380.42
InChI Key: LZJGYIAHWHLBAS-UHFFFAOYSA-N
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Description

2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic compound exhibiting multifaceted chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically begins with the preparation of benzo[d]oxazole derivatives. These derivatives are then reacted with thioacetic acid in the presence of a base, usually under reflux conditions. The reaction proceeds via nucleophilic substitution, leading to the formation of the thioester intermediate. Subsequent acylation with 3-methyl-1,2,4-oxadiazole results in the desired product.

Industrial Production Methods: On an industrial scale, this compound can be synthesized using a continuous flow reactor. This method enhances reaction efficiency and product yield, while minimizing by-products and waste. Optimization of parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing output.

Chemical Reactions Analysis

Types of Reactions: 2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide undergoes various chemical reactions including oxidation, reduction, and substitution. It is particularly susceptible to nucleophilic attack due to the presence of electrophilic centers.

Common Reagents and Conditions: Common reagents include sodium hydride (for deprotonation), hydrogen peroxide (for oxidation), and lithium aluminum hydride (for reduction). Typical reaction conditions involve controlled temperatures ranging from -78°C to 150°C and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: Major products include oxidized analogues, reduced forms, and substituted derivatives, depending on the reaction pathway chosen. For instance, oxidation yields sulfone analogues, whereas reduction leads to the formation of thioethers.

Scientific Research Applications

2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide finds applications across diverse scientific domains:

Chemistry: Utilized as a building block in organic synthesis, enabling the construction of complex molecular architectures. Biology: Acts as a probe in biochemical assays to study enzyme activity and protein-ligand interactions. Medicine: Explored for its potential as an anti-cancer agent, with studies indicating its ability to inhibit tumor growth. Industry: Serves as an intermediate in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. Its unique structure allows it to bind to particular protein targets, modulating their function. For example, in medicinal applications, it may inhibit enzymes by blocking their active sites. This interaction disrupts the normal biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds such as benzo[d]thiazole derivatives or oxadiazole analogues, 2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide stands out due to its enhanced stability and bioactivity. Similar compounds include:

*2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide *2-(benzo[d]imidazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Each of these compounds has unique properties, but none match the overall effectiveness and versatility of this compound.

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Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-20-18(26-23-12)10-13-6-2-3-7-14(13)21-17(24)11-27-19-22-15-8-4-5-9-16(15)25-19/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJGYIAHWHLBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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